Aceprometazine, (R)-, is a phenothiazine derivative primarily utilized in veterinary medicine as a sedative and pre-anesthetic agent. It is known for its ability to induce sedation, reduce anxiety, and control motion sickness in animals, particularly in dogs and horses. The compound's chemical formula is , with a molar mass of approximately 326.46 g/mol. Aceprometazine acts by antagonizing various neurotransmitter receptors, including dopamine D2 receptors, which contributes to its sedative effects .
Aceprometazine exhibits a range of biological activities:
The synthesis of aceprometazine typically involves several steps:
Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis and solvent-free methods for efficiency .
Aceprometazine is primarily used in veterinary medicine for:
Studies on aceprometazine have highlighted its interactions with various receptors:
Several compounds share structural similarities with aceprometazine, including:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Chlorpromazine | Phenothiazine | Antipsychotic | Stronger antipsychotic effects |
| Promethazine | Phenothiazine | Antihistamine/Sedative | More potent antihistamine action |
| Fluphenazine | Phenothiazine | Antipsychotic | Long-acting formulation |
| Perphenazine | Phenothiazine | Antipsychotic | Less sedative than aceprometazine |
Aceprometazine's uniqueness lies in its specific application as a veterinary sedative with a favorable safety profile compared to other phenothiazines used primarily for human applications. Its selectivity for certain receptor types also distinguishes it from similar compounds .
Aceprometazine, (R)-, represents a stereoisomerically pure enantiomer of the phenothiazine derivative aceprometazine, distinguished by its specific three-dimensional molecular arrangement [5]. The compound bears the Chemical Abstracts Service registry number 1254332-66-5, which uniquely identifies this particular stereoisomer in chemical databases [6]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone, reflecting its precise stereochemical configuration at the chiral carbon center [6].
The molecular formula of aceprometazine, (R)-, is established as C₁₉H₂₂N₂OS, with a molecular weight of 326.456 grams per mole [5] [6]. This formulation encompasses nineteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, arranged in a complex heterocyclic structure characteristic of phenothiazine derivatives [3] [15]. The compound exhibits absolute stereochemistry with one defined stereocenter out of one possible stereocenter, specifically configured in the R-orientation [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂OS | [5] [6] |
| Molecular Weight | 326.456 g/mol | [5] [6] |
| Chemical Abstracts Service Number | 1254332-66-5 | [6] |
| Defined Stereocenters | 1 (R-configuration) | [5] |
| Charge | 0 | [5] |
| International Union of Pure and Applied Chemistry Name | 1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | [6] |
The structural representation utilizes the Simplified Molecular Input Line Entry System notation: CC@HN(C)C, where the "@" symbol specifically denotes the R-stereochemical configuration at the chiral center [5] [6]. The corresponding International Chemical Identifier key, XLOQNFNTQIRSOX-CYBMUJFWSA-N, provides a unique digital fingerprint for this specific enantiomer, distinguishing it from its S-counterpart and racemic mixtures [5] [6].
The phenothiazine backbone structure consists of a tricyclic system comprising two benzene rings joined by a thiazine ring, with specific substitution patterns that define the compound's chemical identity [3] [22]. The 2-position of the phenothiazine ring system bears an acetyl substituent (ethanone group), while the 10-position features a dimethylaminopropyl side chain containing the stereogenic center [6] [22]. This substitution pattern places aceprometazine within the broader class of phenothiazine derivatives that exhibit significant biological activity due to their structural motifs [22].
The crystallographic characterization of aceprometazine, (R)-, reveals distinctive structural features that arise from its chiral nature and molecular packing arrangements [5]. While comprehensive single-crystal X-ray diffraction data specifically for the (R)-enantiomer remains limited in the published literature, the available structural information indicates that the compound crystallizes with defined stereochemistry that can be distinguished from racemic aceprometazine preparations [5] [6].
The conformational analysis of aceprometazine, (R)-, demonstrates that the molecule adopts specific three-dimensional arrangements influenced by the stereochemical constraints imposed by the R-configuration at the chiral carbon center [5] [12]. Computational studies utilizing molecular modeling approaches have revealed that phenothiazine derivatives, including aceprometazine, exhibit conformational flexibility particularly in their side chain regions [12] [22]. The dimethylaminopropyl side chain in aceprometazine, (R)-, shows preferential conformational states that are stabilized by intramolecular interactions between the dimethylamino group and the aromatic phenothiazine system [12].
| Structural Parameter | Value/Description | Reference |
|---|---|---|
| Stereochemistry Type | Absolute | [5] |
| Optical Activity | Unspecified | [5] |
| Defined Stereocenters | 1 out of 1 | [5] |
| E/Z Centers | 0 | [5] |
| Molecular Charge | 0 | [5] |
The phenothiazine ring system in aceprometazine, (R)-, exhibits a characteristic butterfly-like conformation where the two benzene rings are not coplanar but rather form a dihedral angle [22] [34]. This non-planar arrangement is typical of phenothiazine derivatives and influences both the compound's physical properties and its potential interactions with biological targets [22]. The sulfur atom in the thiazine ring adopts a pyramidal geometry, contributing to the overall three-dimensional structure of the molecule [34].
Crystallographic studies on related phenothiazine compounds have demonstrated that these structures often exhibit specific packing motifs in the solid state [34] [25]. The molecular packing of phenothiazine derivatives is typically governed by intermolecular interactions including van der Waals forces, hydrogen bonding involving the nitrogen atoms, and π-π stacking interactions between the aromatic ring systems [34] [22]. For aceprometazine, (R)-, the presence of the acetyl group at the 2-position and the chiral dimethylaminopropyl side chain at the 10-position introduces additional complexity to the crystal packing arrangements [6].
Conformational studies utilizing computational chemistry methods have revealed that the side chain containing the chiral center in aceprometazine, (R)-, can adopt multiple rotational conformations around the N-C bonds [12] [23]. However, the R-stereochemistry constrains certain conformational states, leading to preferential adoption of specific three-dimensional arrangements that distinguish this enantiomer from its S-counterpart [12] [23]. These conformational preferences have implications for the compound's potential biological activity and its ability to interact with chiral environments such as enzyme active sites [29].
The structural comparison between aceprometazine, (R)-, and acepromazine reveals fundamental differences in their molecular architectures despite both compounds belonging to the phenothiazine derivative class [1] [3] [19]. Acepromazine, with the molecular formula C₁₉H₂₂N₂OS and molecular weight of 326.456 grams per mole, shares the same elemental composition as aceprometazine but differs significantly in its structural arrangement and stereochemical properties [1] [3] [15].
The primary structural distinction lies in the nature and position of the side chain substitution on the phenothiazine ring system [1] [3] [6]. Acepromazine features a 3-(dimethylamino)propyl group attached directly to the nitrogen at position 10 of the phenothiazine ring, without any chiral centers in its structure [1] [3]. In contrast, aceprometazine, (R)-, contains a 2-(dimethylamino)propyl side chain with a defined R-stereochemical configuration at the carbon atom adjacent to the dimethylamino group [5] [6].
| Structural Feature | Acepromazine | Aceprometazine, (R)- | Reference |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₂N₂OS | C₁₉H₂₂N₂OS | [1] [3] [5] [6] |
| Molecular Weight | 326.456 g/mol | 326.456 g/mol | [1] [3] [5] [6] |
| Chiral Centers | 0 | 1 (R-configuration) | [1] [3] [5] |
| Side Chain Type | 3-(dimethylamino)propyl | 2-(dimethylamino)propyl | [1] [3] [6] |
| International Union of Pure and Applied Chemistry Name | 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethan-1-one | 1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | [3] [6] |
| Chemical Abstracts Service Number | 61-00-7 | 1254332-66-5 | [1] [3] [6] |
The acetyl substitution pattern also differs between these compounds [1] [3] [6]. Both acepromazine and aceprometazine, (R)-, bear an acetyl group on the phenothiazine ring system, but the specific positioning and electronic environment of this substituent may vary due to the different side chain configurations [1] [3] [22]. The presence of the chiral center in aceprometazine, (R)-, introduces asymmetry that is absent in acepromazine, potentially leading to different three-dimensional molecular shapes and conformational preferences [5] [12].
The stereochemical implications of these structural differences are significant for understanding the distinct properties of these compounds [29] [12]. Acepromazine, lacking chiral centers, exists as a single achiral molecule with defined physical and chemical properties [1] [3]. Aceprometazine, however, exists as two enantiomeric forms, with the (R)-enantiomer representing one specific three-dimensional arrangement that may exhibit different behavior in chiral environments compared to its (S)-counterpart [5] [29].
Conformational analysis reveals that both compounds adopt similar overall phenothiazine backbone conformations, but the side chain conformations differ markedly [12] [22]. The three-carbon chain in acepromazine provides greater conformational flexibility compared to the two-carbon chiral chain in aceprometazine, (R)- [6] [12]. This difference in side chain length and rigidity affects the overall molecular shape and potential intermolecular interactions [12] [23].
The electronic properties of acepromazine and aceprometazine, (R)-, show similarities due to their shared phenothiazine core structure and acetyl substituent [22] [33]. Both compounds contain the same functional groups and heteroatoms, resulting in comparable electronic distributions within the aromatic ring systems [22]. However, the different spatial arrangements of the dimethylamino groups may lead to subtle differences in their electronic environments and reactivity patterns [33].